Physicochemical and Pharmacological Profiling of (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Org-9768)
Physicochemical and Pharmacological Profiling of (2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Org-9768)
Executive Summary
(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine, widely recognized in pharmacological research under the identifier Org-9768 , is a conformationally restricted cyclic amine. Structurally related to amphetamine derivatives, its rigid indane core provides a privileged scaffold for central nervous system (CNS) penetration. Org-9768 is primarily utilized as a highly potent drug intermediate and probe for synthesizing and evaluating mitochondrial permeability transition pore (mPTP) inhibitors . Beyond mitochondrial targeting, its structural topology allows it to modulate monoaminergic transmission, notably interacting with the alpha-2A adrenergic receptor (ADRA2A) and the norepinephrine transporter (SLC6A2) .
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic pathways, and self-validating experimental workflows required to study Org-9768 in preclinical drug development.
Chemical Identity & Physicochemical Properties
The pharmacological efficacy of Org-9768 is heavily dictated by its physicochemical profile. The bicyclic indane ring restricts the conformational flexibility of the molecule, reducing the entropic penalty upon receptor binding. Furthermore, the lipophilic nature of the indane core ensures an optimal partition coefficient (LogP ~2.5), which is the primary causal factor for its excellent blood-brain barrier (BBB) permeability. The primary aliphatic amine acts as a critical hydrogen bond donor and electrostatic anchor at physiological pH.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical metrics for both the free base and the commercially prevalent hydrochloride salt of Org-9768 .
| Property | Value (Free Base) | Value (HCl Salt) |
| CAS Registry Number | 759424-59-4 | 129766-97-8 |
| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₆ClN |
| Molecular Weight | 161.24 g/mol | 197.71 g/mol |
| Topological Polar Surface Area (TPSA) | 26.0 Ų | 26.0 Ų (base equivalent) |
| Hydrogen Bond Donors | 1 | 2 (as protonated ammonium) |
| Hydrogen Bond Acceptors | 1 | 1 |
| Predicted LogP | ~2.5 | N/A (Ionized state) |
| Physical State | Viscous Liquid / Oil | Solid (Crystalline Powder) |
| Solubility | Organic solvents (DMSO, EtOH) | Water, DMSO, Methanol |
Mechanistic Insights: mPTP Inhibition
The mitochondrial permeability transition pore (mPTP) is a non-selective, high-conductance channel located in the inner mitochondrial membrane. During events of severe cellular stress—such as ischemia-reperfusion injury or neurodegeneration (e.g., Parkinson's disease)—intracellular calcium (Ca²⁺) overload and reactive oxygen species (ROS) trigger the pathological opening of the mPTP.
When the mPTP opens, the mitochondrial membrane potential ( ΔΨm ) collapses, halting ATP production. This is followed by an influx of water and solutes, causing mitochondrial swelling, rupture of the outer membrane, and the release of pro-apoptotic factors like Cytochrome c. Org-9768 acts as a critical inhibitor in this cascade, binding to pore-forming or regulatory components (such as Cyclophilin D or the Adenine Nucleotide Translocator) to desensitize the pore to calcium overload .
Fig 1. Mechanism of mPTP opening and targeted inhibition by Org-9768 to prevent cellular apoptosis.
Experimental Workflows & Protocols
To rigorously evaluate the efficacy of Org-9768 as an mPTP inhibitor, researchers rely on the Calcium Retention Capacity (CRC) Assay . This assay is a self-validating system: it dynamically measures the exact threshold of calcium a mitochondrial population can sequester before the mPTP catastrophically opens .
Protocol: Mitochondrial Calcium Retention Capacity (CRC) Assay
1. Mitochondrial Isolation (Differential Centrifugation)
-
Action: Homogenize target tissue (e.g., mouse liver or brain) in an isolation buffer (225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4). Isolate mitochondria via high-speed centrifugation.
-
Causality: Mannitol and sucrose are impermeable osmolytes that maintain osmotic pressure, preventing premature mitochondrial swelling. EGTA is critical here; it chelates basal extra-mitochondrial calcium, ensuring the mPTP remains strictly closed during the isolation phase.
2. Assay Buffer Preparation & Dye Loading
-
Action: Resuspend the mitochondrial pellet (0.5 mg protein/mL) in an assay buffer (125 mM KCl, 20 mM HEPES, 2 mM KH₂PO₄, 10 μM EGTA, pH 7.2). Supplement the buffer with 1 μM Calcium Green™-5N .
-
Causality: Calcium Green-5N is a low-affinity, membrane-impermeable fluorophore. Because it cannot enter the mitochondrial matrix, it only fluoresces when bound to extra-mitochondrial Ca²⁺. This provides a self-validating zero-background baseline while mitochondria actively sequester calcium.
3. Compound Incubation
-
Action: Pre-incubate the mitochondrial suspension with Org-9768 (e.g., serial dilutions from 0.1 μM to 50 μM) for 10 minutes at 25°C.
4. Serial Calcium Pulsing
-
Action: Inject serial boluses of CaCl₂ (e.g., 10 nmol per mg of protein) into the suspension every 3 to 4 minutes using an automated microplate dispenser.
-
Causality: Stepwise calcium addition forces the mitochondria to continuously sequester Ca²⁺ against an increasing concentration gradient. This mimics pathological calcium overload.
5. Fluorescence Monitoring & Data Analysis
-
Action: Monitor fluorescence continuously (Excitation: 485 nm, Emission: 530 nm).
-
Validation: Each Ca²⁺ injection causes a brief fluorescence spike that rapidly decays as functional mitochondria absorb the calcium. A sudden, sustained, and massive spike in fluorescence indicates that the matrix capacity is overwhelmed, the mPTP has opened, and sequestered Ca²⁺ is being dumped back into the buffer. The CRC is quantified as the total amount of Ca²⁺ retained prior to this terminal spike. Effective Org-9768 concentrations will significantly increase the number of pulses required to trigger opening.
Fig 2. Step-by-step workflow of the Calcium Retention Capacity (CRC) assay for mPTP inhibitors.
Conclusion
(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine (Org-9768) represents a highly valuable chemical tool in neuropharmacology and mitochondrial biology. By leveraging its rigid indane scaffold and favorable lipophilicity, researchers can effectively target the mPTP complex to study the prevention of ischemia-reperfusion injury and neurodegeneration. Utilizing self-validating methodologies like the Calcium Green-5N CRC assay ensures that the mechanistic efficacy of Org-9768 and its derivatives can be quantified with absolute scientific rigor.
References
-
Broad Institute. "Drug Repurposing Hub: repo-drug-annotation (Phase 1 ADRA2A/SLC6A2 Modulators)." Broad Institute. Available at:[Link]
-
BMG Labtech. "Calcium retention capacity assay evaluates inhibition of mitochondrial permeability transition pore." BMG Labtech Application Notes. Available at:[Link]
